molecular formula C13H13NO3 B8030841 2-Nitro-6-propoxynaphthalene

2-Nitro-6-propoxynaphthalene

Cat. No. B8030841
M. Wt: 231.25 g/mol
InChI Key: DFXLJMJWVBACFM-UHFFFAOYSA-N
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Description

2-Nitro-6-propoxynaphthalene is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Sensing of Nitrobenzene : A study demonstrated the use of coordination polymers for sensing nitrobenzene, highlighting the potential of nitronaphthalene derivatives in sensing applications (Wang et al., 2015).

  • Extraction Techniques : Research has been conducted on complexometric extraction methods for extracting nitronaphthalene derivatives, indicating their importance in chemical analysis and purification (Jing-zheng, 2009).

  • Synthesis of Nitronaphthalene Derivatives : Various studies have focused on the synthesis of nitronaphthalene derivatives, underlining their significance in organic synthesis (Xue-ying, 2012).

  • Molecular Electronic Devices : Nitroamine redox centers in molecules have been used in electronic devices, showcasing the application of nitronaphthalene derivatives in electronics (Chen et al., 1999).

  • Antibacterial, Antifungal, and Antialgal Properties : Nitronaphthalenes isolated from fungi have shown considerable antibacterial, antifungal, and antialgal properties, indicating their potential in biotechnology and medicine (Krohn et al., 2008).

  • Catalytic Reduction of Nitrophenol Compounds : Studies have explored the use of nanomaterials for the catalytic reduction of nitrophenol compounds, suggesting applications in environmental remediation (Gupta et al., 2014).

  • Electrical and CO2 Sensing Properties : Research on organotin compounds derived from Schiff bases for OLEDs includes the exploration of nitronaphthalene derivatives in optoelectronics and sensing technologies (García-López et al., 2014).

  • Biodegradation of Nitroaromatic Compounds : Studies on the microbial degradation of nitroaromatic compounds, including nitronaphthalenes, are significant for environmental bioremediation and the development of sustainable technologies (Spain, 2013).

properties

IUPAC Name

2-nitro-6-propoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXLJMJWVBACFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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